10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b]quinolines, including 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, typically involves multicomponent reactions. One common method is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl). This reaction is carried out in chloroform under reflux conditions .
Industrial Production Methods
Industrial production of these compounds often employs eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts. These catalysts facilitate the synthesis of functionalized pyrimido[4,5-b]quinolines under mild reaction conditions, ensuring high yields and compliance with green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal, antimalarial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as:
- 2-(4-hydroxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-4,5(3H,10H)-dione .
Uniqueness
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-11-24-19(13-7-6-8-14(12-13)25(28)29)22-20-17(21(24)27)18(26)15-9-4-5-10-16(15)23(20)2/h4-10,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOGTFBZLAPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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